molecular formula C20H22F2N2O3S B11339374 N-(3,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339374
M. Wt: 408.5 g/mol
InChI Key: OBPSSEVIXCYLPK-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a difluorophenyl group and a methanesulfonyl group, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H22F2N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22F2N2O3S/c1-14-2-4-15(5-3-14)13-28(26,27)24-10-8-16(9-11-24)20(25)23-17-6-7-18(21)19(22)12-17/h2-7,12,16H,8-11,13H2,1H3,(H,23,25)

InChI Key

OBPSSEVIXCYLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives and coupling reactions.

    Attachment of the Methanesulfonyl Group: This is usually done via sulfonylation reactions using methanesulfonyl chloride and a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl and methanesulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)-3-(4-methylphenyl)acrylamide
  • N-(3,4-Difluorophenyl)piperidine-4-carboxamide

Uniqueness

N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of N-(3,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE, highlighting its synthesis, reactions, applications, and unique characteristics

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